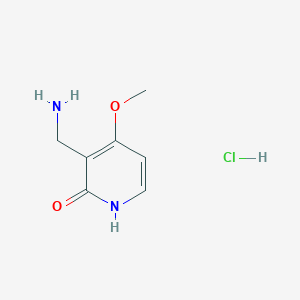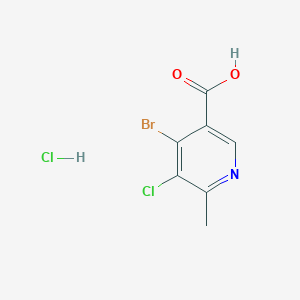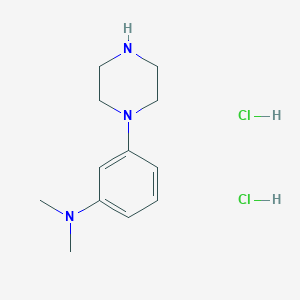
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is commonly referred to as AMPH, and it has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. The purpose of
科学的研究の応用
Synthesis and Potential Anticancer Applications
The compound has been utilized in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. Research indicates these derivatives exhibit significant effects on the proliferation and mitotic index of cultured L1210 cells and improve the survival of mice bearing P388 leukemia (Temple et al., 1983).
Crystal Structure Insights
Studies on the crystal structure of related compounds, such as (S)-5-Bromo-3, 4, 4,-trimethoxy-4, 5-dihydrofuranonitrile, have contributed to understanding the molecular configurations and reactions of pyridine derivatives. This knowledge aids in the synthetic application of compounds like 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride in the field of organic chemistry and drug development (Yokoyama et al., 1998).
Antimalarial Research
Research on N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, synthesized from ethyl 3-aminopyridine-2-carboxylate, demonstrates no significant antimalarial activity compared to chloroquine or primaquine. This highlights the challenges in developing new antimalarial drugs but also indicates the exploratory nature of using pyridine derivatives in therapeutic applications (Barlin & Tan, 1984).
Binding Properties in Bioconjugation
The compound's derivatives have been explored for their binding properties, particularly in the synthesis of oligonucleotides covalently linked to acridine derivatives. This research provides insights into the structural influence of the attachment site on DNA binding efficiency, highlighting the potential of such compounds in biochemical applications (Asseline et al., 1996).
Molecular Synthesis and Drug Development
In drug development, intermediates like 4-[N-(pyridinyl-3-methoxy-carbonyl) aminomethyl] benzoic acid, prepared from 3-hydroxymethylpyridine, demonstrate the versatility of pyridine derivatives in synthesizing compounds with potential therapeutic applications (Li Bo-yu, 2003).
特性
IUPAC Name |
3-(aminomethyl)-4-methoxy-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-6-2-3-9-7(10)5(6)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHZGQGPHTQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)






![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)
![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)



